N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF2N5O2/c19-11-2-1-3-12(7-11)26-16-13(8-23-26)18(28)25(9-22-16)24-17(27)10-4-5-14(20)15(21)6-10/h1-9H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMOPAYRWIUARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, this compound can effectively halt cell proliferation, making it a potential candidate for cancer therapy .
Mode of Action
This compound interacts with CDK2 by binding to its active site. This binding prevents the phosphorylation of key substrates required for cell cycle progression. As a result, cells are unable to proceed from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects several downstream pathways. One significant pathway is the p53 pathway, which is activated in response to DNA damage and stress signals. By inhibiting CDK2, the compound can enhance the activation of p53, leading to increased expression of p21, a cyclin-dependent kinase inhibitor that further enforces cell cycle arrest .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and has a moderate bioavailability. It is distributed widely in the body, with a preference for tissues with high cell proliferation rates. Metabolism primarily occurs in the liver, where it is converted into inactive metabolites. Excretion is mainly through the kidneys .
Result of Action
The molecular and cellular effects of this compound include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound disrupts the cell cycle, leading to the accumulation of cells in the G1 phase. This disruption triggers apoptotic pathways, resulting in programmed cell death of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound The compound is stable under physiological pH and temperature conditions. Additionally, the compound’s stability can be compromised in extreme pH conditions or high temperatures .
Biochemical Analysis
Biochemical Properties
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of downstream targets essential for cell cycle progression. This interaction is facilitated by the compound’s ability to mimic the adenine ring of ATP, allowing it to fit into the kinase’s ATP-binding pocket.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, the compound induces cell cycle arrest by inhibiting CDK2 activity, leading to the accumulation of cells in the G1 phase. This inhibition disrupts cell signaling pathways, particularly those involved in cell proliferation and survival. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. These effects collectively contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues such as Leu83. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of substrates required for cell cycle progression. Additionally, the compound’s interaction with CDK2 leads to the downregulation of genes involved in cell proliferation and the upregulation of pro-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. These findings highlight the importance of dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases, which facilitate their elimination from the body. The compound’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells. Additionally, the compound can bind to serum albumin, facilitating its distribution throughout the body. These interactions can affect the compound’s localization and accumulation in target tissues, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with CDK2 and other target proteins. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and its ability to inhibit CDK2. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Antiviral Activity
Pyrazolo-pyrimidinones with fluorinated or chlorinated aromatic substituents demonstrate varied antiviral efficacy. For example:
- Molecule 186 (6-(2,6-difluorophenylmethyl)-5-alkyl-2-thio-dihydropyrimidinone): Exhibited EC50 values of 40–90 µM against HIV-1, outperforming nevirapine .
- Compound 10a (4-chlorophenyl, 4-fluorophenyl, and sulfonamide substituents): Demonstrated anti-HIV1 activity with a molecular weight of 714.01 and melting point (MP) of 131–132°C . The thioxo group in its structure may increase metabolic stability compared to oxo derivatives.
In contrast, the target compound’s 3-chlorophenyl group may offer stronger halogen bonding than fluorine, while the 3,4-difluorobenzamide could improve solubility over bulkier substituents like trifluoromethyl groups .
Structural Modifications and Pharmacokinetic Properties
- The trifluoromethyl group increases lipophilicity, which may affect blood-brain barrier penetration but could also elevate toxicity risks .
- Example 53 (4-fluorophenyl, chromen-2-yl, and sulfonamide groups): Features a higher MP (175–178°C) due to rigid chromen and sulfonamide moieties, suggesting enhanced crystallinity and stability .
The target compound’s 3,4-difluorobenzamide likely provides intermediate lipophilicity, optimizing membrane permeability without excessive hydrophobicity.
Enzyme Inhibition and Selectivity
- Molecule 187 (sulfonamide-indole hybrid): Showed potent inhibition of HIV-1/2 replication in MT-4 cells, attributed to sulfonamide’s hydrogen-bonding capacity .
- Example 60 (morpholinophenyl and chromen groups): Achieved enantiomeric excess of 96.21%, highlighting the role of stereochemistry in kinase selectivity .
The absence of sulfonamide or morpholine groups in the target compound may reduce off-target effects but could limit potency against specific viral or kinase targets.
Data Table: Key Properties of Compared Compounds
*Calculated based on structural analogs.
Q & A
Q. What are the optimal synthetic routes for preparing N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, describes a three-step process:
Cyclocondensation : Reacting pyridine derivatives with anhydrous hydrazine under reflux (110°C, 16 hours) to form the pyrazolo-pyrimidine core.
Boc Protection : Using Boc₂O with DMAP/Et₃N in DMF (room temperature, 16 hours) to stabilize intermediates.
Buchwald-Hartwig Coupling : Employing Pd₂(dba)₃/XPhos with aryl amines (100°C, 12 hours under N₂) for aryl substitution .
- Key Considerations : Monitor reaction progress via LC-MS and optimize solvent purity (DMF, DCM) to avoid side reactions.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., distinguishing pyrazole vs. pyrimidine protons) .
- LC-MS : Track molecular ions ([M+H]⁺) and fragmentation patterns to verify intermediate purity .
- Elemental Analysis : Validate final compound stoichiometry (C, H, N, Cl, F) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Case Study : reports a 70% yield for a coupling reaction, while describes lower yields (29–88%) for similar steps. To address discrepancies:
Reproduce Conditions : Standardize inert atmosphere (N₂/Ar), catalyst loading (e.g., Pd₂(dba)₃ at 5 mol%), and solvent drying (molecular sieves for DMF).
Troubleshoot NMR Peaks : Assign overlapping aromatic signals using 2D-COSY or NOESY to confirm regiochemistry .
Q. What strategies improve the solubility and formulation stability of this lipophilic compound?
- Methodological Answer :
- Solubility Screening : Test co-solvents (DMSO:PBS mixtures) and surfactants (Tween-80) for in vitro assays.
- Salt Formation : Explore hydrochloride or mesylate salts (as in ) to enhance aqueous compatibility .
- Nanoformulation : Use lipid-based nanoparticles (: membrane separation technologies) to improve bioavailability .
Q. How can computational modeling guide SAR studies for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Docking Studies : Model the compound’s interaction with kinase targets (e.g., JAK2 or EGFR) using Schrödinger Suite or AutoDock.
- QSAR Analysis : Correlate substituent electronegativity (e.g., 3,4-difluoro vs. 4-methoxy groups) with bioactivity () .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and reduce CYP450 inhibition risks .
Q. What are the challenges in synthesizing fluorinated analogs of this compound?
- Methodological Answer :
- Fluorination Methods :
Electrophilic Fluorination : Use Selectfluor® for direct C–F bond formation () .
Nucleophilic Displacement : Replace chloro groups with KF/18-crown-6 in polar aprotic solvents (e.g., DMF, 80°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
